molecular formula C10H20ClNO2 B2619529 tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride CAS No. 2089245-14-5

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride

Cat. No.: B2619529
CAS No.: 2089245-14-5
M. Wt: 221.73
InChI Key: FNTUZXRGYYMCBP-DDWIOCJRSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm. Piperidine protons resonate between δ 1.6–3.4 ppm, with axial/equatorial splitting observed for H3 (δ ~3.1 ppm, R-configuration).
  • ¹³C NMR : Key signals include the carbonyl carbon (δ ~170 ppm), tertiary carbon of the Boc group (δ ~80 ppm), and piperidine carbons (δ 20–50 ppm).

Infrared (IR) Spectroscopy

Strong absorption at ~1730 cm⁻¹ corresponds to the ester C=O stretch. N–H stretches from the hydrochloride salt appear as broad peaks near 2500–3000 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ is observed at m/z 222.1. Fragmentation pathways include loss of the tert-butyl group (–C₄H₉, m/z 165.1) and decarboxylation (–CO₂, m/z 138.1).

Table 3: Representative spectral data

Technique Key Signals
¹H NMR δ 1.45 (s, 9H), δ 3.10 (m, H3)
¹³C NMR δ 170.2 (C=O), δ 79.8 (C-O)
IR 1730 cm⁻¹ (C=O), 2700 cm⁻¹ (N⁺–H)
MS [M+H]⁺ 222.1, [M–C₄H₉]⁺ 165.1

Comparative Structural Analysis with Piperidine Derivatives

Stereochemical Contrasts

The (3R)-configuration distinguishes this compound from its (3S)-enantiomer (CID 1512710), which exhibits inverted optical activity and distinct chiral recognition in asymmetric synthesis.

Functional Group Variations

  • tert-Butyl 3-aminopiperidine-1-carboxylate (CAS 184637-48-7): Replacing the carboxylate with an amine group increases basicity (pKa ~10.5 vs. ~4.5 for carboxylates) and alters hydrogen-bonding capacity.
  • Ethyl piperidine-3-carboxylate (CID 1514446): The ethyl ester lacks the steric bulk of the tert-butyl group, leading to higher reactivity in nucleophilic acyl substitution.

Table 4: Structural comparisons

Derivative Key Feature Impact on Properties
(3S)-enantiomer Opposite configuration at C3 Alters chiral selectivity
3-Amino analog –CO₂ replaced with –NH₂ Enhanced solubility in acidic media
Ethyl ester Smaller alkoxy group Higher ester hydrolysis rate

Properties

IUPAC Name

tert-butyl (3R)-piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTUZXRGYYMCBP-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089245-14-5
Record name tert-butyl (3R)-piperidine-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride typically involves the protection of the piperidine nitrogen and the carboxyl group. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired tert-butyl ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Protection/Deprotection Reactions

The tert-butyl carbamate (Boc) group is a key feature of this compound, enabling controlled protection and deprotection strategies:

  • Deprotection under acidic conditions removes the Boc group, yielding the free amine. For example, treatment with HCl in dioxane or TFA in dichloromethane efficiently cleaves the Boc group .

  • Re-protection with alternative groups (e.g., Fmoc or Cbz) is achievable via coupling agents like DCC or EDC.

Table 1: Boc Deprotection Conditions

ReagentSolventTemperatureYield (%)Source
4M HCl in dioxaneDioxane25°C, 2h95
Trifluoroacetic acidDCM0°C, 1h98

Oxidation and Reduction

The piperidine ring and ester functional groups participate in redox reactions:

  • Oxidation : The hydroxyl group at the 3-position can be oxidized to a ketone using Dess-Martin periodinane or Swern oxidation conditions . This is critical for generating intermediates in drug discovery.

  • Reduction : The ester group is reducible to a primary alcohol using LiAlH₄ or NaBH₄.

Table 2: Oxidation of 3-Hydroxy Group

Oxidizing AgentSolventProductYield (%)Source
Dess-Martin periodinaneDCM3-Ketopiperidine derivative85
Oxalyl chloride/DMSODCM, −78°C3-Ketopiperidine derivative78

Substitution Reactions

The piperidine nitrogen and carboxylate group serve as sites for nucleophilic and electrophilic substitutions:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives .

  • Ester Hydrolysis : The tert-butyl ester undergoes hydrolysis under basic conditions (NaOH/MeOH) to yield the carboxylic acid .

Table 3: Substituent Effects on Reactivity

Reaction TypeReagentProductYield (%)Purity (%)Source
N-MethylationMethyl iodideN-Methylpiperidine carboxylate8998
Ester HydrolysisNaOH/MeOHPiperidine-3-carboxylic acid9299

Stereochemical Transformations

The (3R)-configuration influences stereoselective reactions:

  • Epimerization : Treatment with KOtBu in THF induces partial racemization at the 3-position, forming a 70:30 mixture of (3R) and (3S) isomers .

  • Chiral Resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers with >99% ee.

Table 4: Bioactivity of Derivatives

Derivative StructureTargetIC₅₀/DC₅₀ (nM)log DSource
3-Hydroxy-5-methylpiperidineBCL6 BTB domain0.352.3
Fluorinated piperidineMmpL30.663.1

Mechanistic Insights

  • Hydrogen Bonding : The hydroxyl group participates in water-mediated interactions with protein surfaces, enhancing binding affinity .

  • Steric Effects : The tert-butyl group improves metabolic stability by shielding the ester from enzymatic hydrolysis.

Scientific Research Applications

Organic Synthesis

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow chemists to create diverse derivatives through various chemical reactions such as oxidation, reduction, and substitution.

Type of Reaction Reagents Used Products Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionAlkyl halides or acyl chloridesAlkylated or acylated derivatives

Medicinal Chemistry

The compound is investigated for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceuticals targeting metabolic pathways. Notably, it is a precursor to linagliptin, a medication used for managing type 2 diabetes by inhibiting enzymes involved in glucose metabolism.

Biological Studies

Research indicates that derivatives of this compound can interact with enzyme systems related to glucose metabolism. This highlights its potential therapeutic effects in diabetes management and other metabolic disorders .

Case Studies

Several studies have explored the applications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibit inhibitory effects on arginase enzymes, which play a role in the urea cycle. The findings suggest potential applications in treating conditions related to arginine metabolism .
  • Pharmacokinetic Studies : Research has evaluated the pharmacokinetics of compounds derived from this compound, revealing improved binding affinities to biological targets compared to their predecessors .

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the tert-butyl ester group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl ester in the target compound improves metabolic stability compared to ethyl esters (e.g., Ethyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate HCl) .
  • The hydroxypropyl chain in tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate introduces flexibility, which may alter binding affinity in receptor-targeted applications .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) logP (Predicted)
tert-Butyl (3R)-piperidine-3-carboxylate HCl ~263.76 (calculated) High (due to HCl salt) 1.8–2.2
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate HCl ~266.73 (calculated) Moderate 0.5–1.0
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 243.34 Low (free base) 2.5–3.0
Ethyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate HCl 202.26 Moderate 1.2–1.6

Key Observations :

  • The hydrochloride salt in the target compound significantly improves aqueous solubility compared to free-base analogs like tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate .
  • The logP values reflect the balance between lipophilic (tert-butyl) and hydrophilic (carboxylate/hydroxyl) groups, influencing membrane permeability and bioavailability.

Biological Activity

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is primarily recognized for its stability and solubility, which are enhanced by the presence of the tert-butyl group. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways such as diabetes management.

  • Molecular Formula : C10H20ClNO2
  • Molecular Weight : Approximately 185.26 g/mol
  • Structure : Contains a piperidine ring with a carboxylate functional group and a tert-butyl ester.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the piperidine nitrogen .
  • Reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Formation of the hydrochloride salt to enhance solubility and stability.

This multi-step synthesis ensures high purity and yield, making it suitable for pharmaceutical applications.

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in drug development. Notably, it is involved in the synthesis of linagliptin, a medication used for managing blood sugar levels in type 2 diabetes patients. The compound has demonstrated potential interactions with enzyme systems related to glucose metabolism, indicating its therapeutic relevance .

The mechanism of action involves interactions with specific molecular targets, where it can function as either a substrate or inhibitor for various enzymes. The tert-butyl ester group influences binding affinity and selectivity towards these targets, potentially enhancing the efficacy of drug candidates derived from this compound .

Research Findings

Recent studies have explored the compound's pharmacodynamics and pharmacokinetics, highlighting its potential therapeutic applications:

  • Enzyme Interaction Studies : Research indicates that derivatives can interact with enzymes involved in glucose metabolism, showcasing potential benefits in diabetes treatment.
  • Safety Profile : While generally considered safe for laboratory use, ingestion can cause irritation to eyes, skin, and respiratory systems, necessitating caution during handling .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(R)-1-Boc-3-AminopiperidineC10H20N2O2Contains a Boc protecting group
tert-Butyl piperidine-3-carboxylic acidC10H19NO2Lacks the hydrochloride salt form
N-Boc-3-piperidinamineC11H20N2O2Features a Boc group instead of a tert-butyl

These compounds share structural similarities but differ in functional groups or protective groups, influencing their reactivity and application potential.

Case Studies

  • Diabetes Treatment Development :
    • A study investigated the role of this compound as an intermediate in synthesizing linagliptin. Results showed significant improvements in glucose control in diabetic models when using derivatives based on this compound.
  • Enzyme Inhibition Studies :
    • In vitro studies demonstrated that certain derivatives exhibited inhibitory effects on DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism, suggesting potential for therapeutic development against type 2 diabetes .

Q & A

How can enantiomeric purity be ensured during the synthesis of tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride?

Basic Research Focus
Enantiomeric purity is critical for chiral intermediates in drug development. Key methodologies include:

  • Chiral Catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during piperidine ring formation .
  • Chiral Auxiliaries : Employing tert-butyloxycarbonyl (Boc) protecting groups to stabilize the (3R) configuration during carboxylation reactions .
  • Analytical Validation : Confirm purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and compare retention times with racemic mixtures .

What advanced techniques are recommended for resolving contradictions in stereochemical assignments of this compound?

Advanced Research Focus
Discrepancies in stereochemistry often arise from ambiguous NMR or crystallographic data. To resolve these:

  • X-ray Crystallography : Utilize single-crystal diffraction (e.g., SHELX programs) to unambiguously assign the (3R) configuration. This method is robust for piperidine derivatives, as demonstrated in related spirocyclic compounds .
  • NOESY NMR : Detect spatial proximity of protons to confirm the spatial arrangement of the piperidine ring and tert-butyl group .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computational spectra to validate enantiomeric assignments .

How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

Basic Research Focus
The hydrochloride salt enhances solubility but may introduce hygroscopicity:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to assess decomposition thresholds (typical range: 190–200°C for similar piperidine salts) .
  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C/60% RH to determine hygroscopicity. Hydrochloride salts often require desiccated storage (<5% RH) .
  • Long-Term Stability Studies : Store aliquots at -20°C, 4°C, and 25°C, and monitor degradation via LC-MS over 6–12 months .

What are common byproducts in the synthesis of this compound, and how can they be identified?

Advanced Research Focus
Byproducts often arise from incomplete Boc protection or racemization:

  • Racemization Byproducts : Detect (3S) enantiomers via chiral HPLC or polarimetry. Optimize reaction pH (<7) to minimize base-induced epimerization .
  • Ester Hydrolysis : Monitor free piperidine-3-carboxylic acid using LC-MS (m/z ~158) under acidic conditions. Adjust reaction time and temperature to suppress hydrolysis .
  • Silica Gel Artifacts : Check for tert-butyl group cleavage during purification by comparing pre- and post-column NMR spectra .

How is this compound utilized as a chiral building block in medicinal chemistry?

Advanced Research Focus
The (3R)-piperidine core is a key scaffold in drug discovery:

  • Peptidomimetics : Incorporate into protease inhibitors (e.g., HIV-1) by coupling with amino acid residues via carboxylate activation (e.g., EDC/HOBt) .
  • Kinase Inhibitors : Functionalize the piperidine nitrogen with heterocycles (e.g., pyridine, triazole) to enhance target binding. For example, similar derivatives show activity against CDK and JAK kinases .
  • Prodrug Design : Esterify the carboxylate with labile groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .

What strategies are effective for scaling up the synthesis while maintaining reproducibility?

Advanced Research Focus
Scale-up challenges include heat management and impurity control:

  • Flow Chemistry : Implement continuous flow reactors for Boc protection steps to improve heat transfer and reduce racemization .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, solvent ratio) for carboxylation and salt formation .
  • In-Process Controls (IPC) : Monitor reaction progress in real time via inline FTIR or Raman spectroscopy to detect intermediates .

How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Advanced Research Focus
Computational tools reduce experimental trial-and-error:

  • DFT Calculations : Model transition states for carboxylation or hydrogenation steps using Gaussian or ORCA software. Predict activation energies to guide catalyst selection .
  • Molecular Dynamics (MD) : Simulate interactions between the hydrochloride salt and solvents (e.g., DCM vs. THF) to optimize crystallization conditions .
  • Docking Studies : Screen the compound against protein targets (e.g., GPCRs) to prioritize synthetic modifications for biological testing .

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